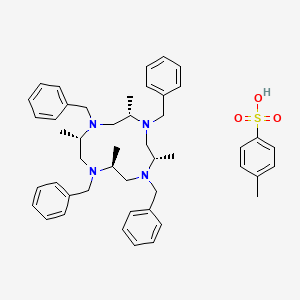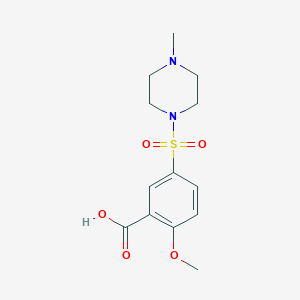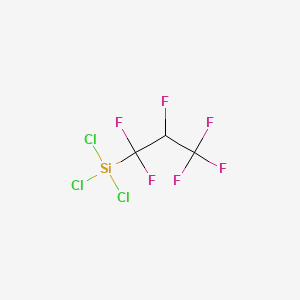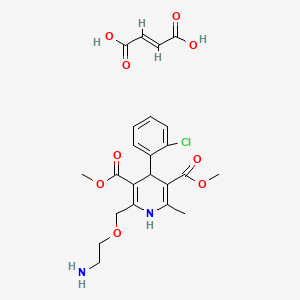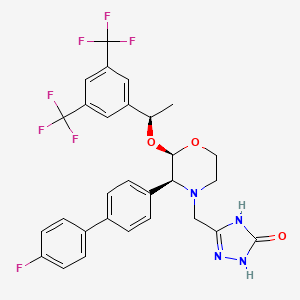
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have applications in medicinal chemistry, particularly in the development of anti-inflammatory or immunosuppressive drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Methylation: Introduction of the methyl group at the 16beta position.
Oxidation: Formation of the 3-oxo group.
Formation of the triene structure: Introduction of double bonds at the 1,4, and 17(20) positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, specific solvents, and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the oxo group or double bonds.
Substitution: Halogenation or other substitution reactions could modify the fluorine or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other steroid derivatives.
Study of Reaction Mechanisms: Understanding the reactivity and stability of fluorinated steroids.
Biology
Receptor Binding Studies: Investigating binding affinity to steroid receptors.
Metabolic Pathways: Studying the metabolism and biotransformation of fluorinated steroids.
Medicine
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Immunosuppressive Agents: Possible applications in treating autoimmune diseases.
Industry
Pharmaceutical Manufacturing: Used in the production of steroid-based medications.
Agriculture: Potential use in veterinary medicine or as growth promoters.
Mécanisme D'action
The mechanism of action for 9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid would likely involve binding to specific steroid receptors in the body. This binding can modulate gene expression and protein synthesis, leading to anti-inflammatory or immunosuppressive effects. The fluorine atom may enhance the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.
Prednisolone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Similar in structure and function, used in various inflammatory conditions.
Uniqueness
9-Fluoro-11beta-hydroxy-16beta-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid is unique due to its specific fluorination and methylation patterns, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other steroids.
Propriétés
Numéro CAS |
2412496-00-3 |
|---|---|
Formule moléculaire |
C22H27FO4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetic acid |
InChI |
InChI=1S/C22H27FO4/c1-12-8-17-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(25)11-20(17,2)16(12)10-19(26)27/h6-7,9-10,12,15,17-18,25H,4-5,8,11H2,1-3H3,(H,26,27)/b16-10+/t12-,15-,17-,18-,20+,21-,22-/m0/s1 |
Clé InChI |
FYDLRSCAKMBCGV-MFDZNXEESA-N |
SMILES isomérique |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C/C(=O)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=CC(=O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)

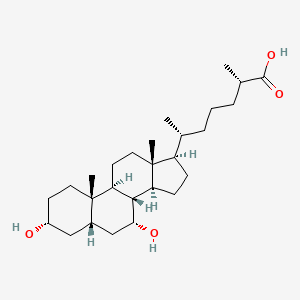

![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)
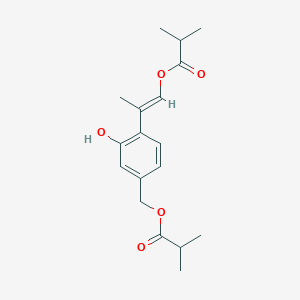
![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
